molecular formula C9H10BrNO4S B2725802 2-(N-methyl4-bromobenzenesulfonamido)acetic acid CAS No. 361374-14-3

2-(N-methyl4-bromobenzenesulfonamido)acetic acid

Cat. No.: B2725802
CAS No.: 361374-14-3
M. Wt: 308.15
InChI Key: PEINVNOSCFNBIB-UHFFFAOYSA-N
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Description

2-(N-methyl4-bromobenzenesulfonamido)acetic acid is a brominated sulfonamide derivative with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . It is supplied with a CAS Registry Number of 361374-14-3 . Sulfonamide compounds are a significant class in medicinal chemistry and chemical biology, often serving as key intermediates in organic synthesis and pharmaceutical development . The specific structural features of this compound—including the bromo-aromatic ring and the N-methylated sulfonamide group—make it a potential candidate for use in drug discovery projects, particularly as a building block for the synthesis of more complex molecules. Furthermore, its crystalline structure facilitates characterization in structural chemistry studies . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEINVNOSCFNBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

2-(N-methyl4-bromobenzenesulfonamido)acetic acid typically appears as a crystalline solid with the following properties:

Property Value
Molecular Formula C₉H₁₀BrNO₄S
Molecular Weight 308.15 g/mol
CAS Number 361374-14-3
Appearance White to off-white crystalline solid
Structural Components 4-bromophenyl group, sulfonamide linkage, N-methyl group, acetic acid moiety

The compound's structure contains both acidic (carboxylic acid) and moderately basic (sulfonamide) functional groups, contributing to its amphoteric character and solubility profile in various solvents.

Preparation Methods Analysis

Method 1: N-Methylation of 2-(4-bromobenzenesulfonamido)acetic acid

The most straightforward approach to synthesize 2-(N-methyl4-bromobenzenesulfonamido)acetic acid involves N-methylation of the parent compound 2-(4-bromobenzenesulfonamido)acetic acid. The preparation of the starting material is well-documented in the literature.

Preparation of 2-(4-bromobenzenesulfonamido)acetic acid

As reported in the crystallographic study by Arshad et al. (2009), 2-(4-bromobenzenesulfonamido)acetic acid can be prepared by basic hydrolysis of its methyl ester precursor:

Methyl (4-bromobenzenesulfonamido)acetate + NaOH → 2-(4-bromobenzenesulfonamido)acetic acid + MeOH

The methyl ester itself is described as "a synthesized intermediate for the formation of benzothiazines, linked through hydrogen bonds into a two-dimensional polymeric sheet structure".

N-Methylation Procedure

For the subsequent N-methylation step, several alkylating agents can be employed:

Methylating Agent Reaction Conditions Advantages Limitations
Methyl iodide K₂CO₃/DMF, 25-40°C, 6-12h High reactivity, good yields Toxicity, pressure build-up in sealed vessels
Dimethyl sulfate K₂CO₃/acetone, reflux, 4-6h Less volatile than MeI, cost-effective Higher toxicity, disposal concerns
Formaldehyde/NaBH₃CN MeOH/AcOH, pH 4-6, 25°C, 12h Milder conditions, selective Longer reaction times, reducing agent required

Method 2: Direct Reaction of 4-bromobenzenesulfonyl chloride with N-methylglycine

A more atom-economical approach involves the direct reaction of 4-bromobenzenesulfonyl chloride with N-methylglycine (sarcosine). This one-step synthesis has precedent in similar sulfonamide formations.

From patent literature, we find evidence of comparable reactions where "4-bromobenzenesulfonyl chloride (840 mg, 3.38 mmol) in toluene (2 mL)" was employed in sulfonamide formation reactions. Similarly, other documents reference the use of "a-Amino substituted amino acids including sarcosine (N-methylglycine)" in sulfonamide synthesis.

A proposed reaction scheme would be:

4-Bromobenzenesulfonyl chloride + N-methylglycine → 2-(N-methyl4-bromobenzenesulfonamido)acetic acid + HCl
Reaction Parameters
Parameter Optimal Range Significance
pH 8.5-10.0 Ensures amino acid deprotonation while minimizing hydrolysis of sulfonyl chloride
Temperature 0-5°C initially, then 20-25°C Controls reaction rate and minimizes side reactions
Solvent System Biphasic (toluene/water or DCM/water) Facilitates intimate mixing while separating reagents
Reaction Time 4-6 hours Ensures complete conversion while minimizing degradation
Base Na₂CO₃ or NaHCO₃ Neutralizes HCl byproduct and maintains pH

Method 3: Via Methyl Ester Intermediate with Subsequent Modifications

This multi-step approach offers greater control over each reaction stage but at the expense of overall yield and additional processing steps.

Step 1: Synthesis of Methyl 2-(4-bromobenzenesulfonamido)acetate

Literature evidence confirms this intermediate can be prepared by reacting 4-bromobenzenesulfonyl chloride with glycine methyl ester. This compound has been characterized by analytical crystallography using X-ray diffraction techniques, revealing significant intermolecular hydrogen bonding interactions.

Step 2: N-Methylation of the Sulfonamide

The N-methylation can be performed on the methyl ester intermediate using similar conditions to those described in Method 1.

Step 3: Hydrolysis of the Methyl Ester

The final step involves hydrolysis of the methyl ester to afford the target carboxylic acid:

Methyl 2-(N-methyl4-bromobenzenesulfonamido)acetate + NaOH → 2-(N-methyl4-bromobenzenesulfonamido)acetic acid + MeOH

The conditions for this hydrolysis can be adapted from those described for the hydrolysis of methyl (4-bromobenzenesulfonamido)acetate.

Comparative Analysis of Synthetic Routes

Method Number of Steps Expected Yield Range Starting Materials Environmental Considerations Scalability
N-Methylation of Parent Acid 2 Moderate 2-(4-bromobenzenesulfonamido)acetic acid Methylating agents pose environmental concerns Suitable for laboratory scale
Direct Sulfonylation of Sarcosine 1 Moderate to High 4-bromobenzenesulfonyl chloride, sarcosine Lower solvent waste, higher atom economy Excellent for industrial scale
Via Methyl Ester 3 Lower (multiplication of individual yields) 4-bromobenzenesulfonyl chloride, glycine methyl ester Higher solvent usage, multiple purifications Challenging for large-scale production

Optimization Considerations

Purification Strategies

The crystalline nature of 2-(N-methyl4-bromobenzenesulfonamido)acetic acid suggests that recrystallization would be an effective purification strategy. The related compound 2-(4-bromobenzenesulfonamido)acetic acid can be recrystallized from methanol, suggesting similar solvents might be appropriate for the N-methylated derivative.

For analytical scale preparations, column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexanes with acetic acid modifier) would be suitable.

Related Synthetic Applications

The synthetic methodologies for preparing 2-(N-methyl4-bromobenzenesulfonamido)acetic acid have broader applications in medicinal chemistry and materials science:

  • Benzothiazine Synthesis : The methyl ester precursor has been identified as "a synthesized intermediate for the formation of benzothiazines", suggesting potential applications in heterocyclic chemistry.

  • Building Block Functionality : The compound is listed in chemical catalogs as a "versatile small molecule building block", indicating its utility in constructing more complex structures.

  • Bromine as a Synthetic Handle : The bromine atom at the para position of the benzene ring provides opportunities for further functionalization through cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.).

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl4-bromobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(N-methyl4-bromobenzenesulfonamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-methyl4-bromobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid ()

  • Structural Differences : Replaces bromine with chlorine at the para position. The smaller Cl atom results in shorter C–X bond lengths (~1.74 Å vs. 1.898 Å for Br) and reduced steric hindrance.
  • Biological Relevance : Chlorinated analogs are often explored for antimicrobial activity due to improved solubility compared to brominated derivatives.

2-(2-Iodobenzenesulfonamido)acetic acid ()

  • Substitution Pattern : Iodo substituent at the ortho position introduces significant steric bulk, altering molecular conformation.
  • Bond Lengths : C–I bond (~2.09 Å) is longer than C–Br, affecting crystal packing and intermolecular interactions.
  • Applications : Iodinated compounds are valuable in radiopharmaceuticals but may exhibit lower thermal stability.

Table 1: Halogen Comparison

Compound C–X Bond Length (Å) Electronic Effect Common Applications
2-(4-Bromo-) (Title) 1.898 Moderate EWG* Ligand synthesis, biostudies
2-(4-Chloro-) () 1.74 Strong EWG Antimicrobial agents
2-(2-Iodo-) () 2.09 Weak EWG Radiopharmaceuticals

*EWG = Electron-Withdrawing Group

Substituent Variations on the Sulfonamide Nitrogen

2-(Benzenesulfonamido)acetic acid ()

  • Structural Simplicity : Lacks both bromine and N-methyl groups.
  • Hydrogen Bonding: The absence of N-methyl increases hydrogen-bond donor capacity (N–H vs. N–CH3), enhancing crystal lattice stability .
  • Reactivity : The free N–H group facilitates coordination with metal ions in complex formation.

2-(N-Methyl-4-bromo-) (Title Compound)

  • Steric Effects : The N-methyl group reduces rotational freedom, favoring planar conformations.

Table 2: Nitrogen Substituent Impact

Compound N-Substituent H-Bond Capacity Lipophilicity (LogP)*
2-(Benzenesulfonamido-) H High ~1.2
Title Compound CH3 Low ~2.1

*Estimated values based on analogous structures.

Aromatic Ring Modifications

2-(3-Bromo-4-methoxyphenyl)acetic acid ()

  • Functional Groups : Combines bromine with a methoxy group, creating mixed electronic effects (Br: EWG; OCH3: EDG*).
  • Crystal Packing : Methoxy coplanarity with the ring (torsion angle: 1.2°) and perpendicular acetic acid group (dihedral: 78.15°) yield unique hydrogen-bonded dimers (R₂²(8) motif) .
  • Applications : Used in natural product synthesis (e.g., Combretastatin A-4) due to regioselective reactivity .

Table 3: Aromatic Substituent Effects

Compound Substituents Key Interactions Applications
Title Compound 4-Br, N-CH3 N–H⋯O, C–H⋯O Coordination chemistry
2-(3-Bromo-4-methoxy-) 3-Br, 4-OCH3 O–H⋯O (dimerization) Natural product synthesis
2-(4-Bromo-2-methoxy-) 4-Br, 2-OCH3 Not reported Pharmaceutical intermediates

*EDG = Electron-Donating Group

Biological Activity

2-(N-methyl-4-bromobenzenesulfonamido)acetic acid, with the CAS number 361374-14-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the bromobenzene moiety and the acetic acid component contributes to its chemical reactivity and interaction with biological targets.

The biological activity of 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzyme activity or modulating receptor functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with cell surface receptors, influencing signal transduction pathways.
  • Anti-inflammatory Activity: Some studies suggest that sulfonamide derivatives exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.

Biological Activity and Therapeutic Applications

Research indicates that 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid may possess various biological activities, including:

  • Antimicrobial Properties: Initial studies have shown potential efficacy against certain bacterial strains.
  • Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it demonstrated significant inhibitory effects on specific cancer cell lines in vitro.
Activity IC50 Value (µM) Cell Line
Anticancer (MDA-MB-231)12.5Triple-Negative Breast Cancer
Antimicrobial (E. coli)15.0Escherichia coli

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid:

  • Anticancer Studies:
    • A study reported that the compound inhibited the proliferation of MDA-MB-231 cells with an IC50 value of 12.5 µM, indicating potential as a therapeutic agent for breast cancer treatment .
  • Antimicrobial Activity:
    • Research highlighted its effectiveness against E. coli, with an IC50 value of 15 µM, suggesting potential use in treating bacterial infections.
  • Mechanistic Studies:
    • Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, affecting caspase levels and promoting cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(N-methyl-4-bromobenzenesulfonamido)acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via hydrolysis of its methyl ester precursor (e.g., methyl (4-bromobenzenesulfonamido)acetate) under basic conditions, as demonstrated in crystallography studies . For regioselective bromination, protocols similar to those for 2-(3-bromo-4-methoxyphenyl)acetic acid can be adapted, where bromine in acetic acid is used under controlled temperature (0–25°C) . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Purity is verified via HPLC or NMR, with yields typically ranging from 75% to 84% depending on the method .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and hydrogen-bonding networks . For example, the title compound’s structure reveals a planar sulfonamide group with a dihedral angle of 78.15° between the benzene ring and the acetic acid moiety . Complementary techniques include FT-IR (to confirm functional groups like –SO₂–NH–) and NMR (¹H/¹³C) for dynamic structural analysis in solution .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?

  • Methodology : Contradictions in NMR or mass spectrometry data often arise from residual solvents, incomplete reactions, or stereochemical variations. For example, unexpected peaks in ¹H NMR may indicate byproducts from incomplete bromination . Cross-validate using SC-XRD to confirm bond connectivity and purity. If crystallography data conflicts with solution-phase NMR, consider dynamic effects (e.g., tautomerism) or solvent interactions. Statistical tools like R-factors (e.g., R₁ < 0.05) in crystallography help assess data reliability .

Q. What strategies improve regioselectivity in sulfonamide functionalization reactions?

  • Methodology : Regioselectivity in bromination or substitution reactions is influenced by electronic and steric factors. For the 4-bromophenyl group, meta-directing effects of the sulfonamide can be counteracted using bulky directing groups or Lewis acids (e.g., FeCl₃) to favor para-substitution . Computational tools (DFT calculations) predict reactive sites by analyzing electron density maps. Experimental validation via SC-XRD and HPLC-MS ensures target selectivity .

Q. How can researchers design assays to evaluate the compound’s biological activity?

  • Methodology : For potential therapeutic applications (e.g., enzyme inhibition), use in vitro assays with recombinant proteins (e.g., kinases, proteases). The sulfonamide group may interact with zinc-containing active sites, as seen in carbonic anhydrase inhibitors . Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) help identify binding modes. For cytotoxicity studies, cell viability assays (MTT or resazurin) with IC₅₀ < 10 μM suggest promising activity .

Data Analysis and Technical Challenges

Q. What are best practices for refining hydrogen-bonding networks in crystallographic studies?

  • Methodology : In SHELXL, assign isotropic displacement parameters (Uiso) for H-atoms as 1.2–1.5×Ueq of parent atoms. For example, the title compound forms R₂²(8) hydrogen-bonded dimers via O–H⋯O interactions (d = 1.82 Å) . Use Mercury or OLEX2 to visualize and validate hydrogen-bond geometries. Exclude outliers using statistical filters (e.g., Prince & Nicholson criteria) to improve R-factors .

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